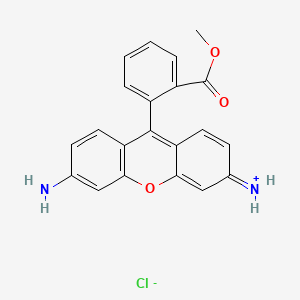
Rhodamine 123
Descripción general
Descripción
Rhodamine 123 is a chemical compound and a dye that belongs to the rhodamine family. It is widely used in various scientific fields due to its fluorescent properties. This compound is often employed as a tracer dye to determine the rate and direction of flow in water and as a fluorescent marker in biological studies . Its chemical formula is C₂₁H₁₇ClN₂O₃, and it has a molar mass of 380.824 g/mol .
Mecanismo De Acción
Target of Action
The primary target of Rhodamine 123 is the mitochondrial membrane . It is also a functional reporter for P-glycoprotein (Pgp) , a protein that plays a crucial role in drug pharmacokinetics .
Mode of Action
This compound binds to the mitochondrial membranes and inhibits transport processes, especially the electron transport chain . This interaction slows down cellular respiration. It is also a substrate of P-glycoprotein (Pgp), which actively effluxes this compound at barrier interfaces .
Biochemical Pathways
This compound affects the cellular respiration pathway by inhibiting the electron transport chain in the mitochondria . This inhibition impacts the production of ATP, a critical energy molecule, thereby influencing cellular functions .
Pharmacokinetics
This compound is actively effluxed by P-glycoprotein at barrier interfaces, including the blood-brain, blood-cerebrospinal fluid (CSF), and placental barriers . The transfer of this compound from blood to brain and CSF decreases with age . These properties significantly impact the bioavailability of this compound in different tissues and at different stages of life.
Result of Action
The action of this compound results in the slowing down of cellular respiration due to its inhibitory effect on the electron transport chain . This effect can be used to assess mitochondrial bioenergetics in living cells . Moreover, this compound can be used as a functional reporter for P-glycoprotein, providing valuable information about multi-drug resistance proteins .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other molecules and the physiological state of the organism. For instance, the transfer of this compound across barriers varies with age . Furthermore, this compound’s fluorescence properties, which are utilized in various assays, can be influenced by the local environment .
Análisis Bioquímico
Biochemical Properties
It interacts with these proteins and enzymes, influencing their function and the overall biochemical reactions within the cell .
Cellular Effects
Rhodamine 123 influences cell function by interacting with the ABCB1 gene product, MDR1 . MDR1 is able to efflux a large number of clinically relevant drugs . The presence of this compound can therefore impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is readily accumulated within living cells , and its positive charge allows it to accumulate within mitochondria, where it can inhibit oxidative phosphorylation .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound is primarily taken up into cells through OATP1A2-mediated facilitated transport at concentrations below 2 µM, and via micelle-mediated passive diffusion above this . The intracellular sequestration and metabolism of this compound are both cell line-dependent factors that may influence the interpretation of transport assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
This compound is localized within mitochondria due to its positive charge . This subcellular localization can have effects on its activity or function
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhodamine 123 can be synthesized through the condensation of 3-amino-9-ethylcarbazole with phthalic anhydride in the presence of a strong acid, such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the xanthene ring system .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Rhodamine 123 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rhodamine 110, a non-fluorescent compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Rhodamine 110.
Reduction: Dihydrothis compound.
Substitution: Various substituted rhodamine derivatives.
Aplicaciones Científicas De Investigación
Rhodamine 123 has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Rhodamine 123 is compared with other rhodamine derivatives such as Rhodamine B, Rhodamine 6G, and Rhodamine 101. These compounds share similar fluorescent properties but differ in their chemical structures and applications . For example:
Rhodamine B: Used in water tracing and as a laser dye.
Rhodamine 6G: Commonly used in laser applications and as a fluorescent marker.
Rhodamine 101: Known for its high photostability and used in advanced imaging techniques.
This compound is unique due to its specific accumulation in mitochondria and its use in assessing mitochondrial membrane potential, which sets it apart from other rhodamine dyes .
Propiedades
IUPAC Name |
[6-amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3.ClH/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;/h2-11,22H,23H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFATKRONKHHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886503 | |
| Record name | 3,6-Diamino-9-(2-(methoxycarbonyl)phenyl)xanthylium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red to brown powder; [Acros Organics MSDS] | |
| Record name | Rhodamine 123 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16179 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
62669-70-9 | |
| Record name | Xanthylium, 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6-Diamino-9-(2-(methoxycarbonyl)phenyl)xanthylium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]xanthylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B7803267.png)
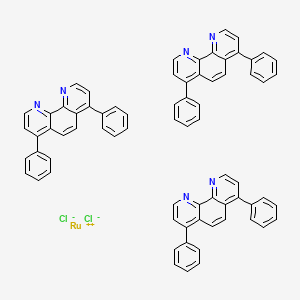
![[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl]azanium;chloride](/img/structure/B7803286.png)
![[(2S)-1-methoxy-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7803291.png)
![[(1S,6S,10S,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B7803292.png)
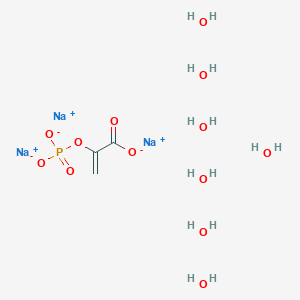
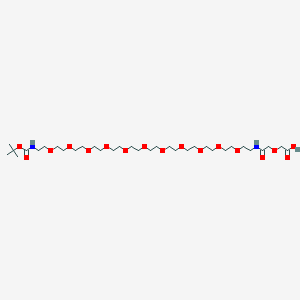


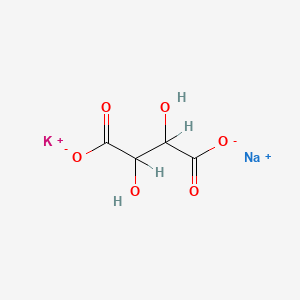

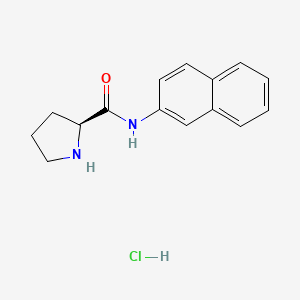
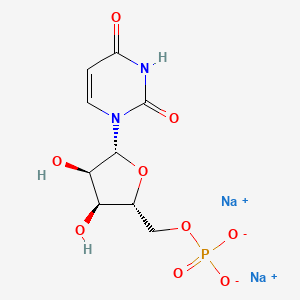
![[(1S,2R)-1-carboxy-1-hydroxy-3-phenylpropan-2-yl]azanium;chloride](/img/structure/B7803355.png)
